N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-3998716
CAS Number:
Molecular Formula: C19H19BrN2O3S
Molecular Weight: 435.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-Phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide Derivatives

Compound Description: These compounds represent a class of benzosultams synthesized through an iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reaction. The reaction utilizes N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonohydrazide as starting materials. [] This synthetic method exhibits convenient operation and good functional group tolerance. []

Relevance: These benzothiazides share the core structural motif of a phenylsulfonyl group connected to a nitrogen atom, which is also present in the target compound, N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide. Both structures feature a benzene ring directly attached to the sulfonyl group.

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: This compound is a selective endothelin ET(A) receptor antagonist that was investigated as a clinical development candidate. []

Relevance: BMS-193884 exhibits structural similarities to the target compound, N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide, in that both contain a sulfonamide group (R-SO2-NH-R') as a key structural feature. [] (https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7)

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: This compound represents a highly potent and orally active ET(A) selective endothelin receptor antagonist discovered through structure-activity relationship studies based on BMS-193884. BMS-207940 demonstrates significantly improved metabolic stability compared to its regioisomer with a 5-amino-isoxazole group. []

Relevance: Similar to BMS-193884, BMS-207940 also possesses a sulfonamide group and can be classified as a biphenylsulfonamide endothelin receptor antagonist. This shared chemical class links it to the target compound, N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide, which also contains a sulfonamide moiety. [] (https://www.semanticscholar.org/paper/af2a2f46fbd4bb442eb62598123f4764cf78f0c7)

N-(4,5-dimethylisoxazolyl)-2'-((3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl)-4'-(2-oxazolyl)(1,1'-biphenyl)-2-sulfonamide

Compound Description: This compound is another endothelin receptor antagonist belonging to the biphenylsulfonamide class, similar to BMS-193884 and BMS-207940. []

Relevance: The presence of the sulfonamide group and its classification as a biphenylsulfonamide endothelin receptor antagonist make it structurally related to the target compound, N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide. [] (https://www.semanticscholar.org/paper/cdba2c14bfaaa430fb8b4f1ccb3b04833717d5d8)

Properties

Product Name

N~2~-(4-bromophenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methylbut-3-yn-2-yl)acetamide

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C19H19BrN2O3S/c1-4-19(2,3)21-18(23)14-22(16-12-10-15(20)11-13-16)26(24,25)17-8-6-5-7-9-17/h1,5-13H,14H2,2-3H3,(H,21,23)

InChI Key

JSNQDOLZPGZJNC-UHFFFAOYSA-N

SMILES

CC(C)(C#C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C#C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.